Hsp90 Inhibition in Hepatocellular Carcinoma
Compound 8, a 5-aryl-3-thiophen-2-yl-1H-pyrazole derivative, demonstrated the highest antiproliferative activity against HepG2 cells (IC50 = 0.083 μM) among a panel of 15 diarylpyrazole compounds screened. Four additional diarylpyrazoles containing thiophene were subsequently prepared; none exhibited superior activity to compound 8, confirming the essential contribution of the thiophene group. Compound 8 also inhibited Hsp90 with an IC50 of 2.67 ± 0.18 μM in a cell-free assay and reduced Hsp90 levels by 70.8% in a HepG2 cell-based assay [1].
| Evidence Dimension | Antiproliferative activity against HepG2 cells (IC50) |
|---|---|
| Target Compound Data | Compound 8 (5-aryl-3-thiophen-2-yl-1H-pyrazole): IC50 = 0.083 μM |
| Comparator Or Baseline | 14 other diarylpyrazoles (non-thiophene or varied thiophene substitution): all with IC50 > 0.083 μM |
| Quantified Difference | Compound 8 was the most potent; no other compound in the series reached IC50 ≤ 0.083 μM |
| Conditions | HepG2 cell line, MCF7 cell line; in vitro antiproliferative assay |
Why This Matters
This demonstrates that the thiophene moiety is critical for achieving low-nanomolar potency in cancer cell lines, making 3-(thiophen-2-yl)-1H-pyrazole an essential scaffold for Hsp90-targeted anticancer programs.
- [1] Mohamady S, et al. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorg Chem. 2020;94:103433. View Source
